

# An In-depth Technical Guide to Methyl 3-amino-5-cyanobenzoate

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## Compound of Interest

Compound Name: Methyl 3-amino-5-cyanobenzoate

Cat. No.: B178092

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## Introduction

**Methyl 3-amino-5-cyanobenzoate** is a substituted aromatic compound with the IUPAC name **methyl 3-amino-5-cyanobenzoate**. Its chemical structure, featuring an aminophenyl moiety with a cyano and a methyl ester group, makes it a potentially valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications in drug discovery and development.

## Chemical Identity and Properties

**Methyl 3-amino-5-cyanobenzoate** is a trifunctional aromatic compound. The presence of an amino group, a cyano group, and a methyl ester on the benzene ring offers multiple reactive sites for chemical modification, making it an attractive scaffold for the synthesis of more complex molecules.

## Synonyms and Identifiers

Identifier	Value
IUPAC Name	methyl 3-amino-5-cyanobenzoate
CAS Number	199536-01-1[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> [1][2]
Molecular Weight	176.17 g/mol [1]
SMILES	<chem>COC(=O)c1cc(N)cc(c1)C#N</chem> [1]
InChI	InChI=1S/C9H8N2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,11H2,1H3[2]

## Physicochemical Properties

While experimentally determined physicochemical data for **Methyl 3-amino-5-cyanobenzoate** are not readily available in the public domain, predicted values and data for structurally similar compounds can provide useful estimations.

Property	Predicted/Comparative Value	Notes
Melting Point	Not available	For comparison, Methyl 3-aminobenzoate has a melting point of $\geq 42$ °C.
Boiling Point	Not available	For comparison, Methyl 5-amino-2-cyanobenzoate has a predicted boiling point of 384.5 °C. <a href="#">[3]</a> <a href="#">[4]</a>
Solubility	Not available	For comparison, Methyl 3-aminobenzoate is slightly soluble in water (0.1-1%).
XlogP	1.2 <a href="#">[2]</a>	This predicted value suggests moderate lipophilicity.
Hydrogen Bond Donor Count	1 <a href="#">[2]</a>	The amino group can act as a hydrogen bond donor.
Hydrogen Bond Acceptor Count	4 <a href="#">[2]</a>	The nitrogen of the cyano group, the carbonyl oxygen, and the ester oxygen can act as hydrogen bond acceptors.
Rotatable Bond Count	2 <a href="#">[2]</a>	

## Synthesis

A general and efficient method for the synthesis of **Methyl 3-amino-5-cyanobenzoate** involves the reduction of the corresponding nitro compound, methyl 3-cyano-5-nitrobenzoate.

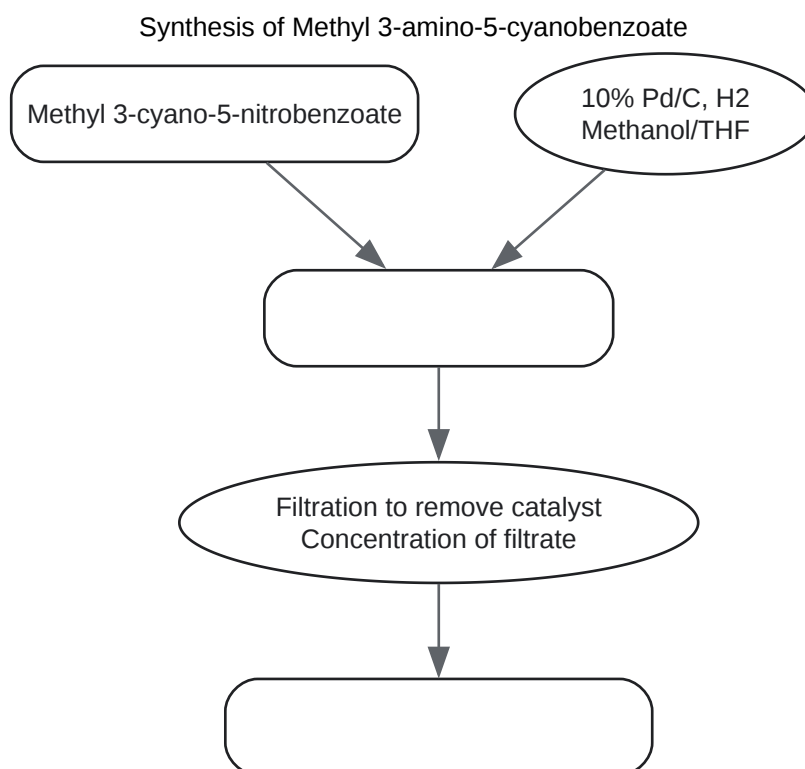
## Experimental Protocol: Synthesis of Methyl 3-amino-5-cyanobenzoate

Starting Material: Methyl 3-cyano-5-nitrobenzoate Reagents: 10% Palladium on carbon (Pd/C), Methanol (MeOH), Tetrahydrofuran (THF)

## Procedure:

- To a solution of methyl 3-cyano-5-nitrobenzoate (25 mmol) in a mixture of methanol (200 mL) and tetrahydrofuran (100 mL), add 10% Pd/C catalyst (0.9 g).[\[5\]](#)
- Stir the reaction mixture at room temperature for 4 hours under a hydrogen atmosphere.[\[5\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, remove the catalyst by filtration through a pad of Celite.[\[5\]](#)
- Concentrate the filtrate under reduced pressure to yield **Methyl 3-amino-5-cyanobenzoate**.  
[\[5\]](#)
- The reported yield for this reaction is 95%.[\[5\]](#)

## Synthesis Workflow



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Caption: A schematic overview of the synthesis of **Methyl 3-amino-5-cyanobenzoate**.

## Applications in Drug Development

While there are no specific examples of approved drugs that use **Methyl 3-amino-5-cyanobenzoate** as a direct precursor found in publicly available literature, its structure suggests significant potential as a versatile building block in medicinal chemistry. The amino, cyano, and methyl ester functional groups can be readily modified to generate a diverse library of compounds for screening.

- **Amino Group:** The amino group can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. It is a key functional group in many biologically active molecules, often involved in hydrogen bonding interactions with protein targets.
- **Cyano Group:** The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
- **Methyl Ester:** The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters.

The strategic placement of these functional groups allows for the exploration of chemical space in multiple directions, making it a valuable starting point for the synthesis of novel therapeutic agents.

## Biological Activity

Currently, there is no publicly available data on the biological activity of **Methyl 3-amino-5-cyanobenzoate** itself, nor is there information linking it to specific signaling pathways. Its utility is primarily as a synthetic intermediate for the creation of more complex molecules that may possess biological activity. Research on the biological evaluation of various aminobenzoic acid derivatives suggests that this class of compounds can exhibit a range of pharmacological effects, but specific studies on the 3-amino-5-cyano substituted methyl benzoate are lacking.

## Conclusion

**Methyl 3-amino-5-cyanobenzoate** is a chemical intermediate with considerable potential for use in drug discovery and development. Its straightforward synthesis and trifunctional nature make it an attractive starting material for the generation of diverse molecular libraries. While there is a notable absence of detailed experimental data on its physicochemical properties and biological activity in the public domain, its structural features suggest it is a valuable tool for medicinal chemists. Further research into the applications and biological effects of derivatives of **Methyl 3-amino-5-cyanobenzoate** is warranted to fully explore its potential in the development of new therapeutic agents.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-amino-5-cyanobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178092#methyl-3-amino-5-cyanobenzoate-iupac-name-and-synonyms]

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